3-Methyl-5'-O-methylthymidine

Description

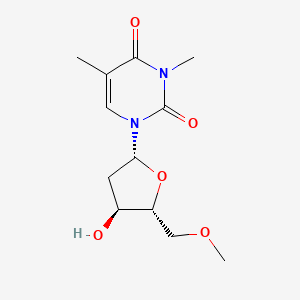

Structure

2D Structure

3D Structure

Properties

CAS No. |

65649-45-8 |

|---|---|

Molecular Formula |

C12H18N2O5 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H18N2O5/c1-7-5-14(12(17)13(2)11(7)16)10-4-8(15)9(19-10)6-18-3/h5,8-10,15H,4,6H2,1-3H3/t8-,9+,10+/m0/s1 |

InChI Key |

GLNUXVBYVBQCOC-IVZWLZJFSA-N |

Isomeric SMILES |

CC1=CN(C(=O)N(C1=O)C)[C@H]2C[C@@H]([C@H](O2)COC)O |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)C)C2CC(C(O2)COC)O |

Origin of Product |

United States |

Molecular Interactions and Recognition of 3 Methyl 5 O Methylthymidine in Biological Systems

Substrate Recognition by Nucleic Acid Modifying Enzymes

Interaction with DNA/RNA Methyltransferases and Demethylases

The primary interaction of 3-methylthymidine (B1204310) (3-meT) within a cell is not with methyltransferases, which add methyl groups, but with demethylating repair enzymes that remove it. The N3-methyl group of thymine (B56734) is not a target for canonical DNA methyltransferases, which typically modify cytosine or adenine (B156593) bases. nih.gov Instead, 3-meT is recognized as a form of DNA damage.

This recognition is performed by a specific class of DNA repair enzymes known as the AlkB family of dioxygenases. nih.gov These enzymes, including E. coli AlkB and its human homologs ALKBH2 and ALKBH3, specialize in oxidative demethylation. nih.govnih.gov They directly reverse alkylation damage on DNA and RNA bases. nih.govcapes.gov.br The repair process involves the enzyme binding to the damaged nucleic acid, followed by an iron-dependent oxidation of the aberrant methyl group, which is then released as formaldehyde, restoring the original thymine base. nih.gov Studies have shown that ALKBH3 preferentially repairs lesions like 3-methylcytosine (B1195936) (3-meC) and 1-methyladenine (B1486985) (1-meA) on single-stranded DNA (ssDNA) and RNA, while ALKBH2 acts more on double-stranded DNA (dsDNA). nih.govnih.gov The recognition and repair of 3-meT by these enzymes is a crucial mechanism for maintaining genomic stability. nih.gov

Binding Characteristics with DNA Polymerases and Reverse Transcriptases

The presence of a methyl group at the N3 position of thymidine (B127349) profoundly disrupts its ability to be processed by most DNA polymerases and reverse transcriptases. This modification sterically blocks the minor groove of the DNA helix and prevents the formation of a standard Watson-Crick base pair with adenine. nih.govnih.gov

Consequently, 3-methylthymidine acts as a potent replication-blocking lesion. nih.gov When a high-fidelity replicative DNA polymerase, such as human polymerase δ, encounters 3-meT on a template strand, DNA synthesis is strongly inhibited or completely stalled. nih.gov

However, cells possess specialized, lower-fidelity polymerases known as translesion synthesis (TLS) polymerases that can bypass such DNA damage. youtube.com Y-family polymerases like human polymerases η (eta), ι (iota), and κ (kappa) have been shown to be capable of replicating past analogous N3-methylpurine lesions. nih.govnih.gov The bypass is often inefficient and can be error-prone, with the specific nucleotide inserted opposite the lesion depending on the particular TLS polymerase involved. nih.govnih.gov For example, when bypassing a similar lesion, 3-methylcytosine, polymerase ι preferentially misincorporates dTTP, while polymerase η favors dATP. nih.gov

With respect to reverse transcriptases, such as that from HIV, modifications to the incoming nucleotide analog can significantly impact binding and incorporation. While direct studies on 3-Methyl-5'-O-methylthymidine triphosphate are limited, research on analogs with modifications at the 3' position (such as 3'-azido or 3'-fluoro) shows that even small changes can alter the inhibition constants (Ki) and incorporation efficiency. nih.govresearchgate.net The N3-methylation on the base would be expected to severely compromise its ability to act as a substrate for reverse transcriptases due to the disruption of base pairing.

Enzymatic Processing and Catalytic Efficiency Studies in vitro

In vitro studies have been essential for quantifying the interactions between enzymes and DNA containing 3-methylthymidine. These experiments use techniques like primer extension assays and steady-state kinetics to determine the efficiency and fidelity of enzymatic processing. nih.govspringernature.com

For DNA polymerases, kinetic analyses consistently show that replicative polymerases are strongly blocked by 3-meT. nih.gov The catalytic efficiency (kcat/Km) of nucleotide incorporation opposite the lesion is drastically reduced compared to incorporation opposite an undamaged thymine. Translesion synthesis (TLS) polymerases exhibit a higher, though still compromised, ability to bypass the lesion. Kinetic studies on analogous lesions like N3-methyladenine show that while TLS polymerases like Pol ι and Pol θ can insert a nucleotide, they do so with much-reduced catalytic efficiency and a high propensity for errors compared to bypassing an undamaged base. nih.gov

Steady-state kinetic parameters for various polymerases encountering different types of DNA lesions are often determined to compare their processing capabilities. These studies provide a quantitative measure of an enzyme's ability to perform catalysis (kcat) and its apparent binding affinity for the substrate (Km).

Table 1: Representative Kinetic Parameters for Nucleotide Incorporation by DNA Polymerases

| Polymerase | Template Lesion | Incoming Nucleotide | Apparent Km (μM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (μM-1min-1) |

|---|---|---|---|---|---|

| DNA Polymerase β (Human) | Unmodified Cytosine | dGTP (Correct) | 1.3 | 9.8 | 7.5 |

| DNA Polymerase β (Human) | 5-Formylcytosine | dGTP (Correct) | 3.5 | 17.2 | 4.9 |

| Therminator Pol | Unmodified Template | dCTP (Natural) | Data Not Specified | Data Not Specified | 0.72 |

| Therminator Pol | Unmodified Template | acyCTP (Acyclic Analog) | Data Not Specified | Data Not Specified | 0.54 |

Impact on Nucleic Acid Structure and Dynamics upon Incorporation

Conformational Changes in DNA and RNA Duplexes

The incorporation of 3-methylthymidine into a DNA or RNA duplex induces significant local structural perturbations. The primary cause of this distortion is the disruption of the canonical Watson-Crick hydrogen bonding between the modified thymine and its adenine partner. The methyl group at the N3 position physically prevents the formation of the N3-H···N1 hydrogen bond.

This loss of a key hydrogen bond leads to a mispaired and distorted site in the helix. Structural studies on DNA containing similar lesions, such as oxidized guanines, show that such modifications can cause a large distortion of the duplex backbone. nih.gov This can involve changes in the sugar-phosphate backbone conformation, altered base stacking, and a general increase in the flexibility of the helix at and around the lesion site. While specific high-resolution structural data (like NMR or X-ray crystallography) for an oligonucleotide containing this compound was not found in the search results, the well-understood principles of nucleic acid structure strongly indicate that it would cause a significant local distortion. nih.gov The 5'-O-methyl group, if incorporated, would also likely introduce conformational constraints on the sugar-phosphate backbone.

Stabilization or Destabilization of Nucleic Acid Secondary Structures

The presence of 3-methylthymidine within a nucleic acid duplex is a strongly destabilizing modification. nih.gov The stability of a DNA or RNA duplex is dependent on the cumulative effects of hydrogen bonding between base pairs and base-stacking interactions. khanacademy.org The disruption of a Watson-Crick hydrogen bond by the N3-methyl group directly reduces the enthalpic contribution to the stability of the base pair. nih.gov

This destabilization is experimentally observed as a significant decrease in the duplex melting temperature (Tm), which is the temperature at which 50% of the duplex molecules dissociate into single strands. sigmaaldrich.comwikipedia.org For any given DNA sequence, the introduction of a mismatch or a modified base that disrupts standard pairing, like 3-meT, will lower the Tm. khanacademy.orgyoutube.com The extent of this destabilization can be substantial, often several degrees Celsius per modification, depending on the specific location and sequence context. nih.gov This localized "melting" or increased propensity for strand separation is a key feature that can be recognized by DNA repair proteins. capes.gov.brnih.gov

Table 2: Factors Influencing DNA Duplex Stability and Melting Temperature (Tm)

| Factor | Effect on Tm | Reason |

|---|---|---|

| Higher G-C Content | Increase | G-C pairs have 3 hydrogen bonds versus 2 for A-T pairs, and stronger stacking interactions. youtube.com |

| Increased DNA Length | Increase | More cumulative hydrogen bonds and stacking interactions to overcome. youtube.com |

| Higher Salt Concentration | Increase | Cations shield the negative charge of the phosphate (B84403) backbone, reducing electrostatic repulsion. youtube.com |

| Presence of Mismatched Base Pairs | Decrease | Disruption of optimal hydrogen bonding and helical structure. khanacademy.org |

| Presence of Lesions (e.g., 3-meT) | Decrease | Disruption of hydrogen bonds and introduction of steric strain, leading to local destabilization. nih.gov |

Alterations in Hydrogen Bonding Patterns

The methylation at the N3 position of the thymine base in this compound fundamentally disrupts the canonical Watson-Crick hydrogen bonding pattern. In a standard A-T base pair, the N3-H of thymine acts as a hydrogen bond donor to the N1 of adenine. The presence of a methyl group at the N3 position eliminates this hydrogen bond donor capability, preventing the formation of a stable base pair with adenine.

This alteration is analogous to the effects observed with other methylated nucleobases. For instance, methylation of guanine (B1146940) at the O6 position to form O6-methylguanine weakens the hydrogen bonding with cytosine, reducing the number of hydrogen bonds from three to two. nih.gov This disruption facilitates mispairing with thymine during DNA replication. nih.govnih.gov Similarly, the N3-methylation of thymidine would be expected to lead to a destabilization of the DNA duplex at that site.

The expected alterations in hydrogen bonding for this compound are summarized in the table below:

| Interaction Site | Standard Thymidine | This compound | Consequence |

| N3 of Thymine | Hydrogen bond donor to Adenine N1 | Blocked by methyl group | Loss of one Watson-Crick hydrogen bond |

| O2 of Thymine | Hydrogen bond acceptor from Adenine N6-H | Unchanged | Potential for a single, weaker hydrogen bond |

| O4 of Thymine | Hydrogen bond acceptor | Unchanged | No direct impact on A-T pairing |

| 5'-O of Deoxyribose | Forms phosphodiester bond | Methylated | May alter backbone conformation |

Biological Implications of 3 Methyl 5 O Methylthymidine at the Molecular and Cellular Level Non Clinical

Consequences for DNA Replication Fidelity and Processivity

The presence of a 3-methylthymine (B189716) lesion within a DNA template strand can significantly disrupt the process of DNA replication, affecting both the accuracy and the efficiency of DNA polymerases.

The fidelity of DNA replication relies on the ability of replicative polymerases to accurately read the template strand and incorporate the correct complementary nucleotide. nih.govkanazawa-u.ac.jp The presence of a bulky methyl group on the N3 position of thymine (B56734), which is involved in Watson-Crick base pairing, is known to hinder the progression of high-fidelity replicative polymerases like DNA polymerases alpha and delta. nih.gov Studies on structurally similar lesions, such as N3-methyladenine (3MeA) and 3-methylcytosine (B1195936) (3meC), have shown that these adducts can block the advancement of the replication fork. nih.govnih.govnih.gov

To overcome such replication blocks, cells employ specialized, lower-fidelity Y-family DNA polymerases, also known as translesion synthesis (TLS) polymerases. nih.govmdpi.com In vitro studies on the 3meC lesion have demonstrated that human TLS polymerases, such as Pol η and Pol ι, can bypass the damage. nih.gov However, this bypass is often error-prone. For instance, when encountering a 3meC lesion, Pol ι preferentially misincorporates a thymine (dTTP), while Pol η tends to misincorporate an adenine (B156593) (dATP). nih.gov Given the structural similarity, it is highly probable that a 3-methylthymine lesion would also be bypassed by TLS polymerases, with a significant risk of misincorporation events that would lead to mutations if not subsequently repaired.

A chain terminator is a molecule that, when incorporated into a growing DNA strand, prevents the addition of subsequent nucleotides, thereby halting synthesis. This typically occurs because the molecule lacks the essential 3'-hydroxyl (3'-OH) group required by DNA polymerase to form the next phosphodiester bond. youtube.comyoutube.com A classic example of a chain terminator is 2',3'-dideoxythymidine triphosphate (ddTTP), which is used in Sanger sequencing. youtube.comnih.gov

The compound 3-Methyl-5'-O-methylthymidine, in its triphosphate form (3-me-5'-O-medTTP), is not a chain terminator. While it features methylation at the N3 position of the base and the 5'-O position of the sugar, it retains the crucial 3'-hydroxyl group. Therefore, if a DNA polymerase were to incorporate it into a nascent DNA strand, the chemical prerequisite for chain elongation would still be present. The methylation at the N3 position could potentially stall or slow down the polymerase due to steric hindrance or altered base-pairing geometry, but it does not inherently prevent the continuation of DNA synthesis in the way a dideoxynucleotide does.

Role in DNA Damage and Repair Pathways

The formation of 3-methylthymine in DNA is a form of alkylation damage that necessitates cellular repair mechanisms to maintain genomic integrity.

3-methylthymine (3-meT) is a recognized DNA lesion that forms when DNA is exposed to SN2-type chemical methylating agents, such as methylmethane sulfonate (MMS). nih.govnih.gov These agents introduce methyl groups onto various nucleophilic sites on DNA bases. While N7-methylguanine and N3-methyladenine are major products of such alkylation, 3-meT is formed as a minor but biologically significant lesion. nih.gov Like other N3-methylated pyrimidines and N1-methylated purines, the 3-meT lesion is considered to be both mutagenic and capable of blocking DNA replication. nih.gov

Cells have evolved a direct reversal mechanism to repair 3-methylthymine adducts, primarily involving a class of Fe(II)/α-ketoglutarate-dependent dioxygenase enzymes. The key enzymes responsible for the oxidative demethylation of 3-meT are members of the AlkB protein family.

Research has shown that Escherichia coli AlkB and its human homologs, ABH2 and ABH3, can directly repair the 3-meT lesion in DNA. nih.gov These enzymes catalyze the removal of the aberrant methyl group, restoring the original thymine base. nih.gov The human FTO protein, which is also an AlkB homolog, has been shown to preferentially repair 3-meT in single-stranded DNA (ssDNA). nih.govnih.gov

The efficiency and substrate preference of these enzymes vary. Human ABH2 shows a preference for 3-meT in double-stranded DNA (dsDNA), whereas E. coli AlkB and human ABH3 can repair the lesion in both ssDNA and dsDNA. nih.gov The FTO protein, however, displays negligible activity towards 3-meT in dsDNA, strongly preferring single-stranded substrates. nih.gov Despite the existence of these repair pathways, the demethylation of 3-meT is generally inefficient, especially when compared to the repair of other lesions like 3-methylcytosine at physiological pH. nih.gov

Table 1: Enzymes Involved in the Repair of 3-Methylthymine (3-meT) in DNA

| Enzyme Name | Organism | Substrate Preference | Repair Mechanism |

| AlkB | Escherichia coli | Single-stranded & Double-stranded DNA | Oxidative Demethylation |

| ABH2 | Human | Double-stranded DNA | Oxidative Demethylation |

| ABH3 | Human | Single-stranded & Double-stranded DNA | Oxidative Demethylation |

| FTO | Human, Mouse | Single-stranded DNA | Oxidative Demethylation |

The primary alternative to direct reversal for repairing damaged bases is the base excision repair (BER) pathway, which is initiated by a DNA glycosylase that recognizes and cleaves the damaged base from the DNA backbone. nih.gov However, the main defense against 3-methylthymine appears to be direct demethylation by AlkB homologs, not the BER pathway.

DNA glycosylases exhibit significant substrate specificity. For example, the E. coli enzyme Tag specifically removes N3-methyladenine and N3-methylguanine, but not other related lesions. nih.gov The broad-spectrum E. coli glycosylase AlkA can remove a variety of damaged bases, including O²-methylthymine, but 3-methylthymine is not listed as one of its primary substrates. nih.gov The fact that cells utilize a specialized direct reversal system for 3-meT strongly suggests that it is not an efficient substrate for the major DNA glycosylases involved in alkylation damage repair. Therefore, the 3-methylthymine lesion can be considered relatively resistant to excision by the primary DNA glycosylases, underscoring the importance of the direct demethylation pathway for its removal.

Impact on RNA Function and Metabolism

The introduction of modified nucleotides into RNA sequences can significantly alter their biological function and metabolic fate. The compound this compound, a synthetically modified nucleoside, has been investigated for its effects on various aspects of RNA metabolism, particularly in the context of RNA interference.

Influence on RNA Interference (RNAi) Efficiencies and RISC Formation

The process of RNA interference (RNAi) is a key mechanism of gene silencing, mediated by small interfering RNAs (siRNAs) that guide the RNA-Induced Silencing Complex (RISC) to cleave target messenger RNA (mRNA). The efficiency and specificity of this process can be fine-tuned by chemical modifications to the siRNA duplex. One such modification is the methylation of the 5'-hydroxyl group, which can be achieved by incorporating 5'-O-methylthymidine.

The 5'-phosphorylation status of siRNA strands is a critical determinant for their entry into the RISC. nih.gov Normally, the 5'-hydroxyl groups of synthetic siRNAs are rapidly phosphorylated by cellular kinases, a prerequisite for their incorporation into the RISC. nih.gov By introducing a 5'-O-methyl group, which is refractory to phosphorylation, the loading of the modified siRNA strand into the RISC can be significantly influenced. nih.gov

Studies have demonstrated that asymmetrically modifying an siRNA duplex with a single 5'-O-methylation on one strand reduces the incorporation of that methylated strand into the silencing complex. nih.gov This strategic modification not only diminishes the activity of the modified strand but can also enhance the activity and incorporation of the unmodified, complementary strand. nih.gov This effect is potent enough to override the natural strand preference that might arise from the thermodynamic asymmetry of the siRNA duplex itself. nih.gov Consequently, this targeted modification provides a powerful tool to minimize off-target effects, which are often caused by the unintended activity of the sense strand, by selectively blocking its entry into the RISC. nih.gov

| Modification Strategy | Effect on RISC Loading | Impact on RNAi Activity | Primary Application |

|---|---|---|---|

| Single-strand 5'-O-methylation (e.g., on sense strand) | Reduces loading of the methylated (sense) strand; may enhance loading of the unmodified (antisense) strand. nih.gov | Reduces off-target effects by the sense strand; enhances specificity of the antisense strand. nih.gov | Improving siRNA specificity and reducing off-target gene silencing. nih.gov |

| Dual-strand 5'-O-methylation | Reduces overall RISC assembly. nih.gov | Weakens the silencing activity of both strands. nih.gov | Investigating the fundamental mechanisms of RISC loading and activity. nih.gov |

Role in Ribosomal and Transfer RNA Maturation (if applicable)

While methylation is a widespread and critical modification in the maturation and function of ribosomal RNA (rRNA) and transfer RNA (tRNA), direct evidence for the involvement of this compound in these processes is not extensively documented in the scientific literature.

RNA modifications such as N6-methyladenosine (m6A) in 18S rRNA, catalyzed by methyltransferases like METTL5, are known to be crucial for processes like global translation and the maintenance of pluripotency. nih.gov Similarly, 3-methylcytidine (B1283190) (m3C) is another important modification found in both tRNA and mRNA, installed by distinct methyltransferases. nih.gov These modifications play significant roles in ensuring the correct structure and function of these RNA molecules. goettingen-research-online.defrontiersin.org For instance, modifications in the anticodon loop of tRNA are vital for decoding accuracy during translation. researchgate.net However, a specific role for this compound in the maturation pathways of rRNA or tRNA has not been established.

Potential as an Epigenetic Mark or its Analogs in Gene Regulation Studies (non-clinical)

Epigenetic modifications, such as DNA and histone methylation, play a pivotal role in regulating gene expression without altering the underlying DNA sequence. nih.gov Methylation of cytosine to form 5-methylcytosine (B146107) (5mC) is a well-studied epigenetic mark in DNA that is typically associated with gene silencing. nih.govnih.gov In recent years, the field of epitranscriptomics has emerged, revealing that RNA molecules are also decorated with a variety of chemical modifications that can regulate their function. goettingen-research-online.de

While this compound itself is a synthetic compound primarily used in the context of modifying synthetic oligonucleotides, the concept of base methylation as a regulatory mark is highly relevant. In RNA, modifications like N6-methyladenosine (m6A) and 5-methylcytosine (m5C) are known to be dynamic and reversible, influencing mRNA stability, translation, and splicing. nih.govnih.gov These modifications are installed, recognized, and removed by specific proteins ("writers," "readers," and "erasers"), forming a complex regulatory network. nih.gov

There is no direct evidence from the provided search results to suggest that this compound functions as a natural epigenetic or epitranscriptomic mark. However, its components—base methylation and ribose methylation—are hallmarks of natural epigenetic and epitranscriptomic regulation. The use of synthetic analogs like this compound in research is valuable for dissecting the functional consequences of such modifications. By incorporating this compound into specific sites in RNA or DNA, researchers can study how methylation at particular positions affects protein binding, nucleic acid structure, and ultimately, gene expression, thereby providing insights into the mechanisms of natural epigenetic regulation. goettingen-research-online.denih.gov

Computational and Biophysical Characterization of 3 Methyl 5 O Methylthymidine

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are powerful tools for understanding the structure and dynamics of biological macromolecules at an atomic level. nih.govyoutube.com For nucleic acids, these simulations provide insights into conformational preferences and interactions with other molecules like proteins. nih.govresearchgate.net Standard force fields such as AMBER and CHARMM are commonly used to model both standard and modified nucleic acids within a simulated aqueous environment. nih.govresearchgate.net However, specific parameters for 3-Methyl-5'-O-methylthymidine would need to be developed and validated.

Conformational Analysis of the Nucleoside and its Oligonucleotide Context

The conformational properties of nucleosides and oligonucleotides are crucial for their biological function. nih.govnih.gov These properties are typically studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. iaea.org The introduction of methyl groups can significantly alter these conformations.

For instance, the 3-methyl modification on the thymine (B56734) base would block the N3 imino proton, preventing it from acting as a hydrogen bond donor in Watson-Crick base pairing with adenine (B156593). This would inherently disrupt the formation of a standard B-form DNA duplex.

The 5'-O-methyl modification on the sugar moiety would also influence the conformation. Studies on related 5'-O-methylated septanosides have shown that such modifications can alter the flexibility and conformational equilibrium of the sugar ring. nih.gov In the context of an oligonucleotide, the 5'-O-methylation would impact the backbone torsion angles, potentially leading to significant local and global structural changes. However, without specific studies on this compound, its precise conformational preferences, both as a monomer and within a DNA or RNA strand, remain speculative.

Simulations of Protein-Nucleic Acid Interactions with this compound

The interaction between nucleic acids and proteins is fundamental to many cellular processes, and methyl groups on nucleobases can play a critical role in recognition. nih.govnih.govproteopedia.org For example, the methyl group of thymine in the major groove of DNA is a key recognition point for many DNA-binding proteins. nih.govnih.gov

Simulations of protein-nucleic acid complexes can reveal the mechanisms of binding and specificity. nih.govnih.govnih.gov A simulation involving this compound would likely show altered interaction patterns. The 3-methyl group would sterically and electronically modify the major groove, affecting recognition by proteins that typically bind to thymine. Proteins that repair alkylation damage, such as O-6-Methylguanine-DNA Methyltransferase (MGMT), which can also repair O4-methylthymine, might be investigated for potential interactions, though MGMT's primary substrates are different. mdpi.com Specific simulation studies detailing these interactions for this compound have not been published.

Prediction of Binding Affinities and Molecular Recognition Events

Predicting the binding affinity between a ligand and a protein is a major goal in computational drug design. nih.govnih.gov Methods range from scoring functions used in molecular docking to more rigorous free energy calculations like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov More recently, machine learning and deep learning models have been developed to predict protein-ligand binding affinities with increasing accuracy. nih.govresearchgate.netarxiv.orgbiorxiv.org

To predict the binding affinity of this compound to a specific protein, one would first need a three-dimensional model of the complex, likely generated through molecular docking. nih.gov Following this, free energy calculations or machine learning models could be applied. nih.gov However, the accuracy of these predictions relies heavily on the quality of the model and the parameters used. Without experimental data for validation, any predicted affinity for this compound would be purely theoretical. There are no published studies that have performed such predictions for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogs. nih.gov

Correlation of Structural Features with Biochemical Activity

To build a QSAR model, a dataset of compounds with measured biological activity is required. nih.gov For a series of nucleoside analogs including this compound, various physicochemical and structural properties (descriptors) would be calculated. These could include electronic properties, steric parameters, and hydrophobicity. Statistical methods like multiple linear regression (MLR) or machine learning algorithms would then be used to create a mathematical model correlating these descriptors with activity. imist.ma

For example, a QSAR study on antitubercular thymidine (B127349) monophosphate kinase inhibitors successfully used 3D-QSAR to understand which substituents were required for activity. nih.gov A similar approach could be applied to this compound and its analogs, but no such studies with corresponding biological activity data have been reported.

Design Principles for Modified Nucleoside Analogs Based on QSAR

A validated QSAR model provides insights into the structural features that are either beneficial or detrimental to the desired biological activity. nih.gov The interpretation of the model can lead to the formulation of design principles for new, improved compounds. For instance, if a QSAR model indicated that a certain region of the molecule required a bulky, hydrophobic group, this would guide the synthesis of new analogs.

While QSAR studies have been performed on various classes of nucleoside analogs, nih.govimist.ma the lack of data for this compound means that no specific design principles based on its structure have been established.

While the computational and biophysical tools to characterize a novel nucleoside analog like this compound are well-developed, the specific application of these tools to this compound has not been documented in the scientific literature. The dual methylation at both the base and the sugar suggests it would have unique structural and interactive properties, but without dedicated research, any detailed discussion remains in the realm of hypothesis. Further experimental and computational studies are required to elucidate the specific characteristics of this compound.

Spectroscopic and Structural Biology Approaches for Elucidation of Interaction Mechanisms (e.g., NMR, X-ray crystallography of complexes)

The elucidation of the precise mechanisms by which this compound interacts with its biological targets is heavily reliant on advanced spectroscopic and structural biology techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are paramount in providing atomic-level insights into the conformational dynamics and binding interfaces of this modified nucleoside within larger macromolecular complexes. nih.gov These methods are indispensable for understanding how the methylations at the N3 and 5'-O positions influence molecular recognition, structure, and function.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, making it particularly well-suited for characterizing the interactions of this compound in a near-physiological environment. nih.gov By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can determine the three-dimensional structure of the nucleoside and observe how it changes upon binding to a target protein or nucleic acid.

In the context of modified nucleosides, NMR has been instrumental. For instance, studies on oligonucleotides containing related compounds like O4-methylthymine have successfully used NMR to investigate the structure of DNA helices. nih.gov These studies have shown that such modified bases can stack within the helix with a standard anti-glycosidic torsion angle. nih.gov However, NMR has also revealed that certain modifications can introduce significant distortions in the DNA structure. nih.gov For this compound, 1H and 13C NMR would be the primary methods to probe its conformation and interactions.

Key NMR Parameters and Their Insights:

Chemical Shifts: The resonance frequencies of atomic nuclei are highly sensitive to their local electronic environment. Changes in chemical shifts upon complex formation can identify the atoms involved in the interaction interface. For example, the chemical shifts of protons and carbons in the thymine ring and the sugar moiety of this compound would be closely monitored.

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons that are close to each other (typically < 5 Å). This is crucial for determining the conformation of the nucleoside and its orientation relative to its binding partner.

Scalar Couplings (J-couplings): These through-bond interactions are used to determine dihedral angles, which define the conformation of the sugar pucker and the glycosidic bond angle.

Below is an illustrative table of the kind of data that would be sought in an NMR analysis, based on general knowledge of thymidine derivatives.

| Nucleus | Typical Chemical Shift Range (ppm) * | Information Gained |

| H1' | 5.5 - 6.5 | Sugar pucker, glycosidic torsion angle |

| H2', H2'' | 2.0 - 3.0 | Sugar pucker |

| H3' | 4.0 - 5.0 | Sugar conformation |

| H4' | 3.5 - 4.5 | Sugar conformation |

| H5', H5'' | 3.5 - 4.0 | Conformation of the 5'-O-methyl group |

| H6 | 7.0 - 8.0 | Base pairing and stacking interactions |

| 3-CH3 | 3.0 - 3.5 | Proximity to binding partners |

| 5'-O-CH3 | 3.0 - 3.5 | Conformation and solvent accessibility |

| Note: These are estimated ranges and would be precisely determined experimentally. |

X-ray Crystallography of Complexes

X-ray crystallography is the definitive method for obtaining high-resolution, three-dimensional structures of molecules in their crystalline state. wikipedia.org This technique involves crystallizing the molecule of interest, either alone or in a complex with its biological target, and then diffracting X-rays off the crystal. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be built and refined. nih.gov

For this compound, co-crystallization with a target enzyme (such as a polymerase or a demethylase) or as part of a synthetic oligonucleotide duplex would provide invaluable structural information. nih.gov The resulting crystal structure would reveal:

The precise binding mode and orientation of the nucleoside within the active site or nucleic acid helix.

Specific hydrogen bonds, van der Waals interactions, and hydrophobic contacts that mediate the interaction.

Conformational changes in the target macromolecule induced by the binding of the modified nucleoside.

The role of water molecules in mediating the interaction between the ligand and its receptor.

Structural studies of related modified nucleosides have provided profound insights. For example, X-ray crystallography of DNA duplexes containing O6-methylguanine has detailed the pairing properties and stacking interactions of this alkylated base. nih.gov Similarly, the crystal structures of various protein-nucleic acid complexes have been determined, revealing the molecular basis of their function and interaction. nih.gov

The table below presents typical parameters that are determined in an X-ray crystallography study of a molecular complex, illustrated with hypothetical data for a complex involving a related compound.

| Crystallographic Parameter | Example Value (Illustrative) | Significance |

| Space Group | P212121 | Describes the symmetry of the crystal lattice. nih.gov |

| Unit Cell Dimensions (a, b, c in Å) | a=57.5, b=83.4, c=92.9 | Defines the size of the repeating unit in the crystal. nih.gov |

| Resolution (Å) | 2.4 | A measure of the level of detail in the electron density map. nih.gov |

| R-work / R-free | 0.19 / 0.23 | Indicators of the quality of the fit between the model and the experimental data. |

| PDB ID | N/A | Unique identifier for the structure in the Protein Data Bank. |

By combining the solution-state dynamic information from NMR with the high-resolution static picture from X-ray crystallography, a comprehensive understanding of the interaction mechanisms of this compound can be achieved. These approaches are critical for structure-based drug design and for elucidating the biological consequences of this particular nucleoside modification.

Applications of 3 Methyl 5 O Methylthymidine in Chemical Biology and Biotechnology Research

Development as a Mechanistic Probe for Nucleic Acid Enzymes

The study of nucleic acid enzymes, such as polymerases and nucleases, often relies on substrate analogs to elucidate their mechanisms of action. Modified nucleosides, like 3-Methyl-5'-O-methylthymidine, can serve as powerful mechanistic probes. The methylation at the N3 position of the thymine (B56734) base disrupts the Watson-Crick base pairing hydrogen bond with adenine (B156593). This modification can be used to investigate the fidelity and substrate recognition of DNA polymerases. For instance, the incorporation of similarly modified nucleotides, such as O4-methyldeoxythymidine, has been shown to be accepted by DNA polymerases, confirming their promutagenic potential and altered base-pairing properties. nih.gov The presence of the 3-methyl group would likely lead to misincorporation events, providing insights into the proofreading and error-correction mechanisms of these enzymes. mdpi.com

Furthermore, the 5'-O-methyl group can interfere with the catalytic activity of enzymes that process the 5'-end of DNA or RNA, such as kinases and ligases. By observing how these enzymes interact with oligonucleotides containing a 5'-O-methylated terminal nucleotide, researchers can probe the structural requirements of the enzyme's active site. The inability of an enzyme to process the modified substrate can highlight critical contact points and conformational changes necessary for catalysis.

Utility in DNA/RNA Sequencing Methodologies and Diagnostics

While direct applications of this compound in mainstream DNA/RNA sequencing are not widely documented, its properties suggest potential utility in specialized sequencing methods and diagnostics. In the context of sequencing, modified nucleotides are often used to study DNA methylation patterns, which are crucial epigenetic markers. nih.govillumina.com For example, bisulfite sequencing is a common method to detect 5-methylcytosine (B146107). illumina.comnih.gov Although this compound is not a naturally occurring modification, its presence in a synthetic template could be used to test the processivity and fidelity of various DNA polymerases used in next-generation sequencing (NGS) platforms. mdpi.comcytivalifesciences.com

The methylation at the N3 position could potentially act as a chain terminator or cause a distinct signal shift during sequencing, which could be harnessed for specific detection purposes in diagnostic assays. For instance, a diagnostic probe containing this compound could be designed to have altered hybridization properties, allowing for the specific detection of a target sequence under stringent conditions. Moreover, the presence of this modification could be detected by specific antibodies or DNA binding proteins, forming the basis of a diagnostic test.

Incorporation into Modified Oligonucleotides for Functional Studies

The 5'-O-methyl modification, when incorporated at the 5'-terminus of an oligonucleotide, can confer resistance to 5'-exonucleases, thereby increasing the oligonucleotide's stability in biological systems. researchgate.net Enhanced nuclease resistance is a critical feature for antisense oligonucleotides and siRNAs used in gene silencing applications. synoligo.comnih.govresearchgate.net Research on other 5'-modified nucleosides, such as 5'-C-methyl pyrimidines, has demonstrated that such modifications can significantly enhance stability against snake venom phosphodiesterase. osti.gov The combination of the 3-methyl and 5'-O-methyl modifications in this compound could therefore contribute to the development of more robust and effective therapeutic oligonucleotides.

Table 1: Potential Effects of Incorporating this compound into Oligonucleotides

| Modification Position | Potential Functional Impact | Rationale |

| N3-Methyl (Thymine) | Altered duplex stability | Disrupts Watson-Crick hydrogen bonding with adenine. nih.gov |

| 5'-O-Methyl (Ribose) | Increased nuclease resistance | Blocks the action of 5'-exonucleases. researchgate.net |

| Combined Modifications | Enhanced overall stability and altered hybridization | Synergistic effects of both methyl groups. |

Applications in Biosensing and Biomolecular Labeling (e.g., using radiolabeled derivatives)

Radiolabeled nucleosides are fundamental tools for tracing biological processes and for developing diagnostic agents. nih.gov this compound can be synthesized with radioactive isotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), incorporated into its methyl groups. These radiolabeled derivatives can be used in a variety of applications. For instance, [¹⁴C]methyl-labeled thymidine (B127349) analogues have been used for in vivo imaging of DNA synthesis. nih.gov Similarly, radiolabeled this compound could be used to study its uptake, metabolism, and incorporation into cellular nucleic acids.

In the field of biosensing, oligonucleotides containing specific modifications are used as probes to detect target molecules with high specificity. nih.gov A probe containing this compound could be designed for specific recognition of a target, and its radiolabel would provide a means for sensitive detection. The altered hybridization properties conferred by the methyl groups could be exploited to design highly specific probes for detecting single nucleotide polymorphisms (SNPs) or other genetic variations. The synthesis of oligonucleotides containing O4-methylthymidine has been demonstrated, where the methyl group could be labeled with ¹³C or ¹⁴C, indicating the feasibility of producing radiolabeled probes with modified bases. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-5'-O-methylthymidine, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Use nucleophilic substitution with methylating agents (e.g., methyl iodide) under anhydrous conditions in solvents like THF or DMF. Base catalysts (e.g., NaH) enhance reactivity. Yield optimization requires precise stoichiometry and temperature control (e.g., 0–25°C) .

- Route 2 : Enzymatic methylation using methyltransferases, which offers regioselectivity but requires purified enzymes and cofactors (e.g., SAM). Reaction buffers (pH 7–8) and incubation times (12–24 h) are critical .

- Key Data :

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Chemical | 71–78% | ≥95% | |

| Enzymatic | 50–65% | ≥90% |

Q. How is this compound purified, and what analytical techniques validate its structural integrity?

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) resolves methylated byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the compound .

- Characterization :

- 1H/13C NMR : Methyl group signals appear at δ 3.3–3.5 ppm (1H) and δ 50–55 ppm (13C). Sugar protons (C1') resonate at δ 5.8–6.1 ppm .

- HRMS : Exact mass calculated for C₁₁H₁₆N₂O₅ ([M+H]⁺ = 257.1134) confirms molecular identity .

Q. What are the primary research applications of this compound in nucleotide analog development?

- Antiviral Studies : Acts as a precursor for prodrugs (e.g., acyclovir analogs) by blocking 5'-OH phosphorylation, inhibiting viral polymerase activity .

- Oligonucleotide Synthesis : The methyl group protects the 5'-OH during solid-phase synthesis, enabling site-specific modifications in antisense oligonucleotides .

Advanced Research Questions

Q. How do competing side reactions (e.g., over-methylation) occur during synthesis, and how are they mitigated?

- Mechanism : Excess methylating agents or prolonged reaction times lead to N3-methylation or sugar-ring methylation.

- Solutions :

- Monitor reaction progress via TLC (Rf = 0.4 in EtOAc/hexane).

- Use sterically hindered bases (e.g., 2,6-lutidine) to suppress undesired methylation .

Q. What strategies enable selective functionalization of the 3-methyl or 5'-O-methyl groups for targeted drug design?

- Phosphoramidite Chemistry : Convert the 5'-OH to a phosphoramidite (e.g., using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) for automated oligonucleotide synthesis .

- Protecting Groups : Introduce 4,4'-dimethoxytrityl (DMT) at the 3'-OH to direct methylation selectively to the 5'-position .

Q. How does this compound stability vary under physiological vs. storage conditions?

- Stability Data :

| Condition | Half-Life (Days) | Degradation Products |

|---|---|---|

| pH 7.4, 37°C | 14 | Thymine, methylated sugars |

| Dry, -20°C | >180 | None detected |

- Mechanism : Acidic conditions hydrolyze the glycosidic bond; lyophilization or inert gas storage prevents oxidation .

Q. What computational or experimental approaches resolve ambiguities in NMR assignments for methylated nucleosides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.